Pyrrophenone
Overview
Description
Pyrrophenone is a potent and specific inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). This enzyme plays a crucial role in the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of prostaglandins and leukotrienes. This compound has garnered significant attention in scientific research due to its ability to selectively inhibit cPLA2α with high potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrophenone involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 2-(2,4-difluorobenzoyl)benzoic acid: This intermediate is synthesized through a Friedel-Crafts acylation reaction.
Formation of the pyrrolidine ring: The intermediate is then reacted with (triphenylmethyl)thiol to form the pyrrolidine ring.
Final coupling reaction: The pyrrolidine intermediate is coupled with 4-[(Z)-(2,4-dioxo-5-thiazolidinylidene)methyl]benzamide under specific conditions to yield this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pyrrophenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
Pyrrophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cPLA2α and its effects on arachidonic acid metabolism
Biology: this compound is employed in biological studies to investigate the role of cPLA2α in cellular signaling and inflammation
Medicine: Research on this compound has implications for developing therapeutic agents targeting inflammatory diseases and conditions involving dysregulated arachidonic acid metabolism
Industry: this compound is used in the development of biochemical assays and as a reference compound in quality control processes
Mechanism of Action
Pyrrophenone exerts its effects by competitively binding to the active site of cPLA2α, thereby preventing the enzyme from catalyzing the release of arachidonic acid from membrane phospholipids. This inhibition disrupts the downstream synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation .
Comparison with Similar Compounds
Arachidonyl trifluoromethyl ketone: Another inhibitor of cPLA2α, but with different potency and selectivity.
Palmityl trifluoromethyl ketone: Similar in function but varies in its chemical structure and inhibitory profile
Uniqueness of Pyrrophenone: this compound is unique due to its high potency and selectivity for cPLA2α. It exhibits a significantly lower IC50 value compared to other inhibitors, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26+/t37-,38+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCZRVUQXBBTRO-MKNPRXRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H37F2N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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